molecular formula C7H5BrN4 B13660433 8-Bromopyrido[4,3-d]pyrimidin-4-amine

8-Bromopyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13660433
M. Wt: 225.05 g/mol
InChI Key: JNJQHUFLNZSZFQ-UHFFFAOYSA-N
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Description

8-Bromopyrido[4,3-d]pyrimidin-4-amine (CID 124220379) is an aromatic heterocyclic organic compound with the molecular formula C7H5BrN4 . As a fused pyrimidine derivative, it serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. The presence of both an amine group and a bromine atom on the pyridopyrimidine core makes it a suitable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution. While specific biological data for this compound is not widely published, compounds based on the pyrimidin-4-amine structure are frequently investigated for their potential as therapeutic agents . In particular, closely related pyrrolo[3,2-d]pyrimidin-4-amine analogs have demonstrated significant activity as antitumor agents, functioning by inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β, or by promoting microtubule depolymerization . The bromine substituent at the 8-position is a key synthetic handle, allowing researchers to elaborate the core structure to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

8-bromopyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5BrN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)

InChI Key

JNJQHUFLNZSZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN=C2N

Origin of Product

United States

Preparation Methods

Preparation Methods of 8-Bromopyrido[4,3-d]pyrimidin-4-amine

General Synthetic Routes to Pyrido[4,3-d]pyrimidines

There are three main synthetic approaches reported in the literature for pyrido[4,3-d]pyrimidine derivatives:

  • Intramolecular cyclization of alkynyl or alkenyl pyrimidines: These are often prepared via palladium-catalyzed cross-coupling reactions. Bromination of alkenyl pyrimidines or acid-catalyzed 6-endo-dig cyclization of alkynyl pyrimidines yields pyrido[4,3-d]pyrimidinones, which can be converted to amino derivatives by treatment with ammonia or hydrazines.

  • Direct cyclization of aminonicotinamide derivatives with orthoesters: Starting from 4-aminonicotinamides, reaction with triethyl orthoformate or triethyl orthoacetate under reflux leads to the formation of pyrido[4,3-d]pyrimidin-4(3H)-ones. Subsequent functional group transformations introduce the amino group at position 4 and bromine at position 8.

  • Mannich-type cyclization and acid-mediated transformations: Cyclization of dihydropyrimidin-2-thiones with primary amines and formaldehyde or treatment of cyano-substituted pyrimidines with sulfuric acid can also yield pyrido[4,3-d]pyrimidines.

Specific Preparation of this compound

A detailed synthetic pathway was reported by Ravi Teja et al. (2018), which can be adapted for the preparation of this compound:

Step 1: Synthesis of 4,6-Diamino-2-bromo-3-cyanopyridine
  • Starting from malononitrile, bubbling hydrogen bromide gas into toluene for 2 hours yields 4,6-diamino-2-bromo-3-cyanopyridine.
Step 2: Hydrolysis to 4,6-Diamino-2-bromonicotinamide
  • The nitrile group of the above intermediate is hydrolyzed to the carboxamide by treatment with hydrogen peroxide in aqueous alkaline conditions.
Step 3: Formation of Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives
  • Refluxing the nicotinamide intermediate with orthoesters such as triethyl orthoformate or triethyl orthoacetate under nitrogen atmosphere for 24 hours leads to the formation of 7-amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one derivatives.

  • The bromine at position 5 (equivalent to 8 in alternate numbering) acts as a versatile handle for further functionalization.

Step 4: Conversion to this compound
  • The amino group at the 7-position (equivalent to 4-position in the target compound) is present in the pyrimidinone intermediate and can be retained or modified to yield the final amine compound.

  • Catalytic hydrogenation can be used to remove the bromine if necessary, but for 8-bromo derivatives, this step is omitted.

Analytical Data and Characterization

The synthesized compounds were characterized by various spectroscopic methods:

Compound Key Spectroscopic Data
4,6-Diamino-2-bromo-3-cyanopyridine (2) ^1H NMR (DMSO-d6): δ 5.59 (s, 1H, 5-H); IR (KBr): 3457, 3350, 3178, 1631 cm^-1; MS: m/z 231/233 [M+H]^+
7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one (4x) IR (KBr): 1240, 1214, 1133 cm^-1; MS: m/z 241/243 [M+H]^+
7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one (4y) IR (KBr): 3327, 3150, 1648 cm^-1; HRMS: m/z 201.0776 (calc), found 201.0769

These data confirm the successful formation of the pyrido[4,3-d]pyrimidine core with the bromine and amino substituents in the desired positions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Type Notes
Acid-catalyzed cyclization Alkynyl or alkenyl pyrimidines Acid catalyst or bromination Pyrido[4,3-d]pyrimidinones Requires palladium-catalyzed cross-coupling precursor
Hydrolysis and orthoester reflux 4,6-Diamino-2-bromo-3-cyanopyridine H2O2/alkaline hydrolysis; reflux with orthoesters 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-ones Allows introduction of methyl or hydrogen at position 2
Mannich-type cyclization Dihydropyrimidin-2-thiones Formaldehyde and primary amines Pyrido[4,3-d]pyrimidine derivatives Alternative route, less common for brominated derivatives

Research Findings and Considerations

  • The bromine substituent at the 8-position (or 5-position in some schemes) is strategically introduced early in the synthesis and serves as a versatile site for further palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling structural diversification.

  • The hydrolysis of nitrile to carboxamide and subsequent cyclization with orthoesters is a reliable method to construct the pyrido[4,3-d]pyrimidine core with good yields and purity.

  • The synthetic approach described allows for parallel synthesis and structural diversity by varying orthoesters and substituents, which is valuable for medicinal chemistry applications.

  • Alternative methods involving azide intermediates and nucleophilic aromatic substitutions have been explored for related pyrido[3,4-d]pyrimidines but are less directly applicable to the 8-bromo derivative of pyrido[4,3-d]pyrimidin-4-amine.

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield various aminopyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

8-Bromopyrido[4,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromopyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-bromopyrido[4,3-d]pyrimidin-4-amine with structurally related compounds, focusing on core heterocycles, substituent effects, synthesis, and bioactivity.

Pyrido[4,3-d]pyrimidine Derivatives

  • N-(3-Bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine :

    • Substituents : Bromine on the phenyl ring (N-substituent) and fluorine at position 7.
    • Synthesis : Achieved in 69% yield via nucleophilic aromatic substitution .
    • Properties : Molecular weight 319.136; HRMS and NMR data confirm structure .
    • Key Difference : Bromine placement on the phenyl ring rather than the pyrido core.
  • 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine: Substituents: Bromophenyl and morpholinyl-pyridyl groups. Bioactivity: Acts as a potent adenosine kinase inhibitor (analgesic and anti-inflammatory) . Key Insight: Bromine on aromatic substituents enhances target affinity in kinase inhibitors.

Pyrido[3,2-d] and Pyrido[3,4-d]pyrimidine Analogs

  • 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine: Substituents: Chlorine at position 6 and fluorophenyl at N4. Synthesis: 96.79% yield via condensation in isopropanol . Properties: Molecular weight 278.69; demonstrates high synthetic efficiency .
  • 8-((Dimethylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one: Substituents: Dimethylaminomethyl at position 8. Synthesis: 43% yield via reductive amination . Key Difference: Pyrido[3,4-d]pyrimidinone core (vs. pyrido[4,3-d]) with a ketone group at position 4.

Thieno[2,3-d]pyrimidine Derivatives

  • 6-Bromothieno[2,3-d]pyrimidin-4-amine: Core: Thieno[2,3-d]pyrimidine (sulfur-containing analog). Properties: Molecular weight 230.09; used as a biochemical reagent . Key Insight: Bromine at position 6 enhances electrophilicity for nucleophilic substitutions.
  • N-(4-(benzyloxy)phenyl)-6-bromo-thieno[2,3-d]pyrimidin-4-amine: Synthesis: 97% yield via SNAr reaction; melting point 173.8–175.8°C . Bioactivity: Evaluated for breast cancer targeting .

Pyrrolo[2,3-d]pyrimidine Derivatives

  • N⁴-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Substituents: Bromophenyl at N4. Synthesis: 91% yield; HRMS and NMR data provided .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Synthesis Yield Key Properties/Activity Reference
N-(3-Bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine Pyrido[4,3-d]pyrimidine 7-F, N-(3-BrPh) C₁₃H₈BrFN₄ 319.136 69% Structural analog
N⁴-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine N⁴-(4-BrPh) C₁₂H₁₀BrN₄ 289.0083 91% Antitumor activity
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido[3,2-d]pyrimidine 6-Cl, N-(4-FPh) C₁₃H₉ClFN₄ 278.69 96.79% High synthetic efficiency
6-Bromothieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 6-Br C₆H₄BrN₃S 230.09 N/A Biochemical reagent
8-((Dimethylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidinone 8-(Me₂NCH₂) C₁₀H₁₃N₅O 235.25 43% Cell activity studies

Key Insights

  • Substituent Position : Bromine at position 8 on the pyrido core (hypothesized for the target compound) may confer distinct electronic effects compared to bromine on phenyl rings (e.g., increased electrophilicity for cross-coupling reactions).
  • Heterocycle Choice: Pyrido[4,3-d]pyrimidines offer planar rigidity for target binding, while thieno/pyrrolo analogs introduce sulfur or nitrogen heteroatoms, altering solubility and bioavailability.
  • Synthetic Efficiency : Yields for pyrido derivatives range from 43% to 97%, influenced by substituent reactivity and reaction conditions .
  • Bioactivity Trends: Bromine substituents enhance kinase inhibition (e.g., adenosine kinase ) and antitumor activity (e.g., microtubule disruption ).

Q & A

Q. What are the common synthetic routes for 8-Bromopyrido[4,3-d]pyrimidin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrimidine or pyridine precursors. For example:
  • Step 1 : Bromination of a pyrido[4,3-d]pyrimidine scaffold using reagents like POBr3 or NBS (N-bromosuccinimide) under controlled temperature (80–120°C) .
  • Step 2 : Amine functionalization via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos) in solvents like DMF or THF .
  • Optimization : Reaction conditions (solvent polarity, temperature, stoichiometry) are refined using Design of Experiments (DoE) to maximize yield and purity. For instance, fractional factorial designs can identify critical variables (e.g., catalyst loading, reaction time) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., bromine-induced deshielding of adjacent protons). <sup>15</sup>N NMR may resolve amine proton environments .
  • X-ray Crystallography : Single-crystal diffraction (as in ) reveals bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles, confirming planar pyrimidine rings and halogen-amine interactions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 253.992) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or designing derivatives?

  • Methodological Answer :
  • Reactivity Prediction : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For example, Fukui indices identify bromine as a reactive center for cross-coupling .
  • Transition-State Modeling : Quantum mechanical simulations (e.g., Gaussian 16) model reaction pathways, such as SNAr (nucleophilic aromatic substitution) mechanisms, to optimize activation energies .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., kinase enzymes) by analyzing π-π stacking or hydrogen bonding with the pyrimidine core .

Q. What statistical experimental design methods are used to optimize synthesis parameters?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) evaluates interactions between variables (e.g., temperature, solvent ratio). For example, a 3<sup>2</sup> factorial design optimizes bromination yield by balancing excess Br2 and reaction time .
  • Taguchi Methods : Orthogonal arrays minimize experimental runs while testing factors like catalyst type or ligand concentration. Signal-to-noise ratios prioritize robustness .

Q. How can contradictory spectral or crystallographic data be resolved in structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, X-ray, and IR data. For instance, conflicting NOESY correlations may be resolved by comparing calculated vs. experimental XRD torsion angles .
  • Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., amine tautomerism) that static crystallography might miss .
  • Computational Validation : Overlay DFT-optimized structures with XRD coordinates (RMSD < 0.1 Å confirms accuracy) .

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